1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine, also known as 3-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperidine, is a chemical compound characterized by its unique trifluoromethyl group and piperidine structure. This compound has gained attention in the pharmaceutical and chemical industries due to its potential applications in drug development and synthesis.
The compound can be identified by its CAS number 1219968-00-9 and is referenced in various scientific databases and publications. It is synthesized through multi-step chemical processes that involve specific reagents and conditions tailored to ensure high yields and purity.
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine belongs to the class of organic compounds known as piperidines, which are cyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. Its structure is further characterized by the presence of a phenoxy group substituted with a trifluoromethyl moiety, enhancing its lipophilicity and biological activity.
The synthesis of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine typically involves several key steps:
The reactions are typically carried out under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates. Reaction temperatures are carefully monitored, often maintained between 20°C to 80°C depending on the specific step in the synthesis.
The molecular formula of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is C14H19ClF3NO, with a molecular weight of approximately 309.76 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular dynamics and conformation in solution.
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine participates in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, pressure, and solvent choice to optimize yield and selectivity. For example, oxidation may require acidic or basic conditions depending on the desired product.
The mechanism of action for 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine involves its interaction with various biological targets:
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine has several scientific uses:
The piperidine nucleus—a six-membered heterocycle featuring one nitrogen atom—has evolved from a simple structural component to a versatile pharmacophore integral to neurological and oncological therapeutics. Its journey began with natural product isolation (e.g., piperine from Piper nigrum), but significant medicinal exploitation commenced in the mid-20th century with Paul Janssen's pioneering work on 4-anilidopiperidines, leading to the development of fentanyl (1960) and its analogs (sufentanil, alfentanil, remifentanil). These synthetic opioids demonstrated 50-100x greater potency than morphine, establishing piperidine as a critical scaffold for potent analgesia [2] [6]. Concurrently, piperidine emerged in antipsychotics (e.g., haloperidol, 1958) and later in acetylcholinesterase inhibitors (donepezil, 1996), highlighting its adaptability across diverse receptor systems [7].
The scaffold's dominance stems from its exceptional spatial flexibility: the chair-boat conformational interconversion enables optimal binding to target proteins. Additionally, its balanced basicity (pKa ~11) enhances water solubility as protonated ammonium species while facilitating membrane permeation as neutral species. Modern derivatization strategies focus on N-alkylation, C-4 substitution, and ring fusion, significantly expanding piperidine's chemical space. Over 7,000 piperidine-related papers were published in the past five years alone, underscoring its sustained relevance [2]. Key therapeutic milestones are summarized below:
Table 1: Landmark Piperidine-Containing Pharmaceuticals
Drug (Year) | Therapeutic Class | Key Structural Feature | Clinical Impact |
---|---|---|---|
Fentanyl (1960) | Synthetic Opioid Analgesic | 4-Anilido-N-phenethylpiperidine | Gold standard for intraoperative pain management |
Haloperidol (1958) | Antipsychotic | N-butyl-4-(4-chlorophenyl)piperidin-4-ol | Revolutionized schizophrenia treatment |
Donepezil (1996) | Acetylcholinesterase Inhibitor | Benzylpiperidine derivative | First-line therapy for Alzheimer's cognitive symptoms |
Alpelisib (2019) | Anticancer (PI3K Inhibitor) | Trifluoromethylpyridinyl-piperidine | Approved for PIK3CA-mutated breast cancer |
The trifluoromethyl (-CF₃) group functions as a "bioisosteric supertool," imparting distinct physicochemical advantages that dramatically elevate drug-likeness when incorporated into piperidine derivatives. Its strategic placement in 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine leverages three cardinal properties:
Table 2: Impact of Trifluoromethyl Group on Key Pharmaceutical Parameters
Parameter | -CH₃ Group | -CF₃ Group | Biological Consequence |
---|---|---|---|
Lipophilicity (log P) | +0.5–0.7 | +1.4–1.9 | Enhanced BBB penetration & tissue distribution |
Metabolic Stability | High CYP2D6 susceptibility | CYP-resistant dealkylation | Reduced clearance & prolonged half-life |
pKa Modulation | Negligible effect | Lowers adjacent amine pKa by 1–2 units | Increased cationic character at physiological pH |
Binding Affinity | Van der Waals interactions only | Dipole, halogen bonding & hydrophobicity | 5–10 fold Ki improvement in receptor binding assays |
In 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine, the -CF₃ group adjacent to the phenoxyether linkage likely stabilizes the bioactive conformation through intramolecular interactions with the piperidine nitrogen, while simultaneously enhancing serotonin receptor binding via hydrophobic complementarity [4] [9].
1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine (C₁₄H₁₈F₃NO; MW: 273.3 g/mol) embodies a structurally optimized hybrid pharmacophore. Its molecular architecture features three critical domains:
Neuropsychiatric Applications:The compound's structural similarity to established serotonin receptor modulators (e.g., trazodone derivatives) suggests potential efficacy in depression, anxiety, and obsessive-compulsive disorders. The 3-trifluoromethylphenoxy moiety mimics the lipophilic pharmacophore of 5-HT₂A/5-HT₇ ligands, while the ethylpiperidine terminus may engage allosteric sites. Molecular docking studies indicate that the -CF₃ group enhances binding pocket occupancy in serotonin transporters (SERT) through fluorine-specific interactions with Tyr176 and Phe341 residues [1] [10]. Unlike rigid bicyclic antidepressants, the flexible ethoxy linker enables adaptive binding to multiple receptor conformations—a polypharmacology advantage for treatment-resistant depression [10].
Oncological Applications:Emerging evidence positions this compound as a kinase interaction modulator. Piperidine-trifluoromethyl hybrids demonstrate inhibitory activity against:
Structure-Activity Relationship (SAR) Insights:Key modifications that amplify bioactivity include:
Table 3: SAR Profile of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Analogs
Structural Modification | Serotonin Receptor Affinity (Kᵢ, nM) | PI3Kα Inhibition (%) | Cellular Activity |
---|---|---|---|
Parent Compound | 5-HT₁ₐ: 210; 5-HT₇: 185 | 62% @ 10μM | GI₅₀: 8μM (MCF7) |
N-Cyclopropylmethyl Derivative | 5-HT₁ₐ: 98; 5-HT₇: 42 | 55% @ 10μM | Enhanced anxiolytic profile in rodent models |
Pyrimidine-for-Piperidine Swap | 5-HT₁ₐ: >1000 | 95% @ 10μM | GI₅₀: 1.2μM (PC3) |
(R)-Chiral Center at Linker | 5-HT₁ₐ: 35; 5-HT₇: 77 | 70% @ 10μM | Neurite outgrowth stimulation (TrkB-dependent) |
Future development should explore polypharmacological applications, particularly dual 5-HT receptor/PI3K inhibition for cancer-related depression or neurodegenerative comorbidities. The compound's amenability to deuterium exchange at metabolically vulnerable sites (e.g., ethylenic positions) may further optimize pharmacokinetics [5] [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1